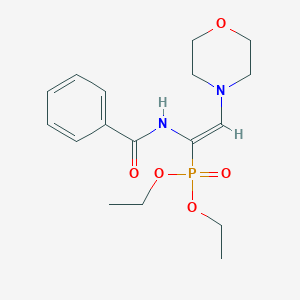
diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzoylamino group, a morpholinyl group, and a vinylphosphonate moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl vinylphosphonate with benzoyl chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the morpholinyl group can enhance solubility and bioavailability. The vinylphosphonate moiety can participate in covalent bonding with target enzymes or receptors, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(3,4-Dimethoxyphenyl)(4-morpholinyl)methyl]-1,3-benzodioxol-5-ol: Shares the morpholinyl group and has similar applications in research.
4-(4-Morpholinyl)aniline: Used in the preparation of central nervous system active agents and has similar structural features.
Uniqueness
diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C17H25N2O5P |
|---|---|
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[(E)-1-diethoxyphosphoryl-2-morpholin-4-ylethenyl]benzamide |
InChI |
InChI=1S/C17H25N2O5P/c1-3-23-25(21,24-4-2)16(14-19-10-12-22-13-11-19)18-17(20)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3,(H,18,20)/b16-14+ |
Clé InChI |
QTROGWKYFRCFDP-JQIJEIRASA-N |
SMILES isomérique |
CCOP(=O)(/C(=C/N1CCOCC1)/NC(=O)C2=CC=CC=C2)OCC |
SMILES |
CCOP(=O)(C(=CN1CCOCC1)NC(=O)C2=CC=CC=C2)OCC |
SMILES canonique |
CCOP(=O)(C(=CN1CCOCC1)NC(=O)C2=CC=CC=C2)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


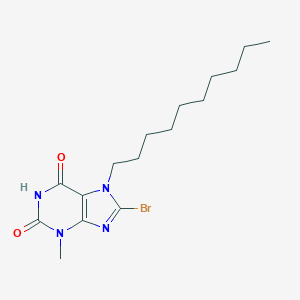
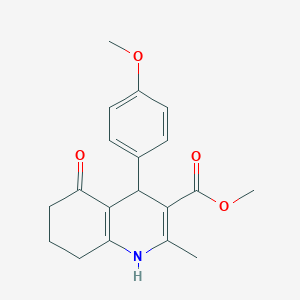
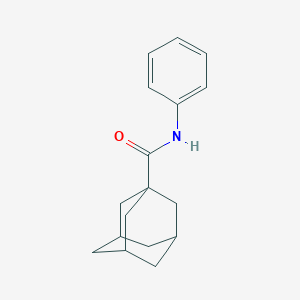
![N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B273760.png)
![5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)
![3-ETHYL-5-[(2Z)-5-METHOXY-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B273762.png)
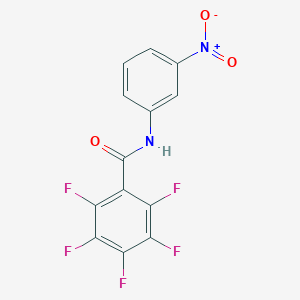
![17-(3-Methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B273769.png)
![2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B273770.png)
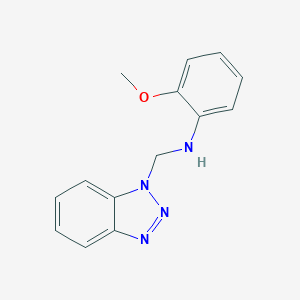
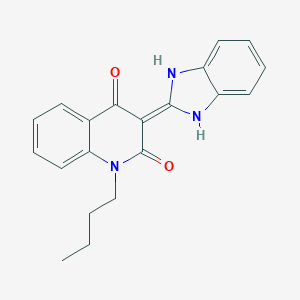
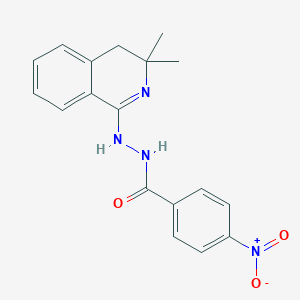
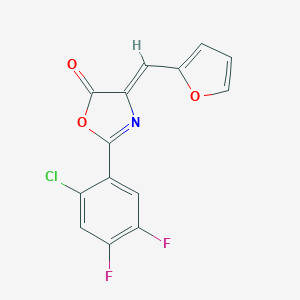
![N-[2-{4-nitrophenyl}-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B273783.png)
